molecular formula C17H17FN2O3S B2579276 2-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine CAS No. 1797824-36-2

2-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine

Cat. No.: B2579276
CAS No.: 1797824-36-2
M. Wt: 348.39
InChI Key: LZSGZZCKKARFEP-UHFFFAOYSA-N
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Description

2-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and a fluorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorobenzenesulfonyl Group: This step often involves sulfonylation reactions where a fluorobenzenesulfonyl chloride reacts with the piperidine derivative.

    Coupling with Pyridine: The final step involves coupling the piperidine derivative with a pyridine ring, often using coupling agents like EDCI or DCC under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of piperidine derivatives with reduced functional groups.

    Substitution: Formation of substituted piperidine or pyridine derivatives.

Scientific Research Applications

2-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The piperidine and pyridine rings can further influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyrazine
  • 2-amino-4-(1-piperidine)pyridine derivatives

Uniqueness

2-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzenesulfonyl group provides unique reactivity, while the piperidine and pyridine rings offer versatility in binding interactions.

Biological Activity

The compound 2-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine (CAS No. 1797824-36-2) is a complex organic molecule notable for its potential biological activity. Its structure comprises a pyridine ring, a piperidine ring, and a sulfonyl group, which contribute to its unique chemical properties and therapeutic potential. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H17FN2O3SC_{17}H_{17}FN_{2}O_{3}S with a molecular weight of 348.39 g/mol. The structural components include:

  • Pyridine Ring : An aromatic ring that can participate in various interactions.
  • Piperidine Ring : A nitrogen-containing cyclic structure known for its flexibility and presence in many pharmaceutical agents.
  • Fluorobenzenesulfonyl Group : Enhances lipophilicity and biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in modulating enzyme functions and interacting with various biological targets.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes, including:

  • Xanthine Oxidase : Plays a crucial role in purine metabolism; inhibition can lead to reduced uric acid levels, relevant for conditions like gout.

Binding Affinity Studies

Interaction studies have demonstrated that this compound exhibits strong binding affinities to certain receptors and enzymes. Techniques employed include:

  • Surface Plasmon Resonance (SPR) : Used to measure binding kinetics.
  • Isothermal Titration Calorimetry (ITC) : Assesses the thermodynamics of binding interactions.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Modulation : The sulfonyl group may facilitate hydrogen bonding, enhancing interaction with enzyme active sites.
  • Lipophilicity : The presence of fluorine increases the lipophilicity of the molecule, potentially improving cell membrane permeability.

Case Studies

Several studies have explored the pharmacological applications of this compound:

  • Study on Gout Treatment :
    • A recent study examined the efficacy of similar compounds in reducing serum uric acid levels through xanthine oxidase inhibition. Results indicated promising outcomes for managing hyperuricemia .
  • Cancer Research :
    • Investigations into the apoptotic effects of related piperidine derivatives showed that modifications in the piperidine structure can enhance cytotoxicity against cancer cell lines, suggesting potential applications in oncology.

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stands out among similar compounds:

Compound NameStructure FeaturesUnique Biological Activity
4-FluorobenzenesulfonamideContains a sulfonamide instead of piperidineAntimicrobial properties
Piperazine derivativesDifferent nitrogen positioningAnti-anxiety medications
N-(4-Fluorophenyl)sulfonamideLacks piperidine componentStudied for antibacterial properties

Properties

IUPAC Name

[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-13-6-8-14(9-7-13)24(22,23)15-4-3-11-20(12-15)17(21)16-5-1-2-10-19-16/h1-2,5-10,15H,3-4,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSGZZCKKARFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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